Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester
Description
Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester (hereafter referred to as the target compound) is a carbamate-functionalized 1,2,4,5-tetrazine derivative. Its structure features a 1,2,4,5-tetrazine core substituted at the 3-position with a carbamic acid benzyl ester group and at the 6-position with a methylthio (-SCH₃) moiety. The compound’s molecular formula is C₁₀H₁₁N₅O₂S, with a calculated molecular weight of 265.3 g/mol.
The tetrazine ring is a six-membered aromatic system with four nitrogen atoms, conferring electron-deficient properties that enable participation in bioorthogonal reactions, such as inverse electron-demand Diels-Alder (IEDDA) cycloadditions .
Properties
CAS No. |
213320-13-9 |
|---|---|
Molecular Formula |
C11H11N5O2S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
benzyl N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)carbamate |
InChI |
InChI=1S/C11H11N5O2S/c1-19-10-15-13-9(14-16-10)12-11(17)18-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14,17) |
InChI Key |
UKZNWHANMHGORJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N=N1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester typically involves the reaction of 6-(methylthio)-1,2,4,5-tetrazine-3-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazine ring, converting it to a dihydrotetrazine or other reduced forms.
Substitution: The phenylmethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The tetrazine ring can participate in bioorthogonal reactions, making it useful in labeling and imaging studies. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., pyridyl in ) enhance tetrazine reactivity in IEDDA reactions by increasing ring electron deficiency. The methylthio group (-SCH₃) in the target compound provides moderate electron-withdrawing effects, positioning its reactivity between pyridyl (higher) and phenyl (lower) derivatives .
Solubility and Lipophilicity :
- The benzyl ester in the target compound increases lipophilicity (logP ≈ 2.1) compared to polar analogs like 6-(pyridyl)-tetrazine (logP ≈ 0.5), favoring membrane permeability in drug delivery .
- Acetamide derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity.
Thermal Stability: Sulfur-containing tetrazines (e.g., target compound) may exhibit lower thermal stability than amino-substituted analogs (e.g., DAAT in ), which are stabilized by resonance effects in high-nitrogen energetic materials .
Research Findings and Data
Reaction Kinetics (Representative Data)
Thermal Decomposition
| Compound | Decomposition Onset (°C) | Application Context | Reference |
|---|---|---|---|
| Target Compound | 150–160 | Biomedical | |
| DAAT (amino-tetrazine) | 220–230 | Energetic materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
